

GC-MS Confirmation of 1-Propylcyclohexanol Identity: A Comparison Guide

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Compound of Interest

Compound Name: **1-Propylcyclohexanol**

Cat. No.: **B1594168**

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This guide provides a comparative analysis for the confirmation of **1-Propylcyclohexanol** identity using Gas Chromatography-Mass Spectrometry (GC-MS). It includes experimental data, detailed protocols, and a visualization of the fragmentation pathway to aid researchers in the unambiguous identification of this compound and its distinction from similar structures.

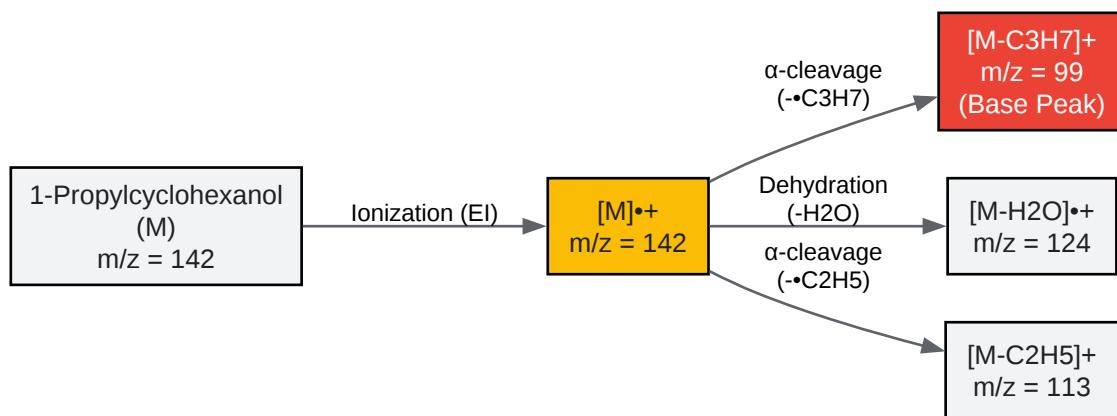
Comparative Analysis of Mass Spectra

The electron ionization (EI) mass spectra of 1-alkylcyclohexanols are characterized by specific fragmentation patterns. While the molecular ion peak is often weak or absent, the fragmentation of the alkyl side chain and the cyclohexyl ring provides key diagnostic ions. A comparison of the major mass fragments for **1-Propylcyclohexanol** and its close homologs, 1-Ethylcyclohexanol and 1-Butylcyclohexanol, is presented below.

Compound	Molecular Weight	Molecular Ion (M ⁺)	Key Fragment 1 (m/z)	Key Fragment 2 (m/z)	Key Fragment 3 (m/z)	Base Peak (m/z)
1-Propylcyclohexanol	142.24	Not prominent	113 ([M-C ₂ H ₅] ⁺)	99 ([M-C ₃ H ₇] ⁺)	81	99
1-Ethylcyclohexanol	128.21	Not prominent	113 ([M-CH ₃] ⁺)	99 ([M-C ₂ H ₅] ⁺)	81	99
1-Butylcyclohexanol	156.27	Not prominent	113 ([M-C ₃ H ₇] ⁺)	99 ([M-C ₄ H ₉] ⁺)	81	99

Fragmentation Pathway of 1-Propylcyclohexanol

The fragmentation of **1-Propylcyclohexanol** in GC-MS (EI) follows predictable pathways for cyclic alcohols, including alpha-cleavage and dehydration.^{[1][2]} The loss of the propyl side chain is a dominant fragmentation route.



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References

- 1. GCMS Section 6.10 [people.whitman.edu]
- 2. youtube.com [youtube.com]
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